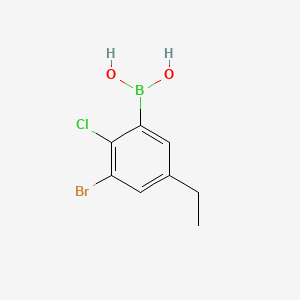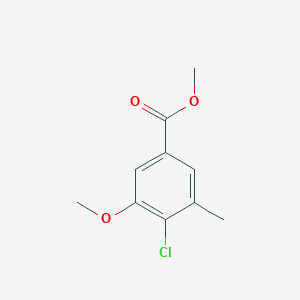
Methyl 4-chloro-3-methoxy-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-3-methoxy-5-methylbenzoate is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom, a methoxy group, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3-methoxy-5-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-chloro-3-methoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-3-methoxy-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with different functional groups replacing the chlorine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include alcohols derived from the ester group.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-3-methoxy-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a building block in drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and fragrances.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-3-methoxy-5-methylbenzoate involves its interaction with specific molecular targets. For example, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-chloro-3-methoxybenzoate
- Methyl 4-chloro-3-methylbenzoate
- Methyl 3-methoxy-5-methylbenzoate
Uniqueness
Methyl 4-chloro-3-methoxy-5-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both a chlorine atom and a methoxy group on the benzene ring allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H11ClO3 |
|---|---|
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
methyl 4-chloro-3-methoxy-5-methylbenzoate |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-7(10(12)14-3)5-8(13-2)9(6)11/h4-5H,1-3H3 |
Clave InChI |
MZQJDEHIRFGRFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Cl)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



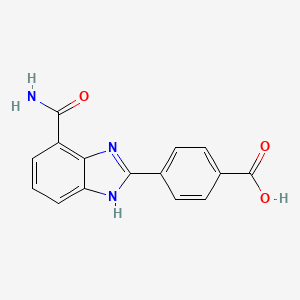
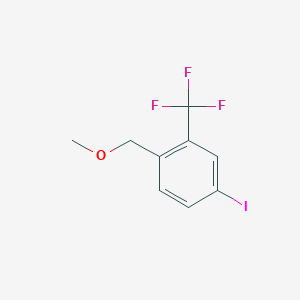
![tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B14026072.png)
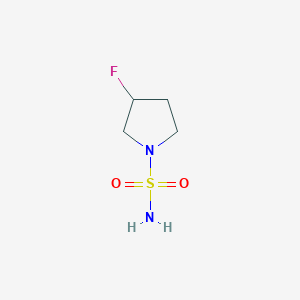
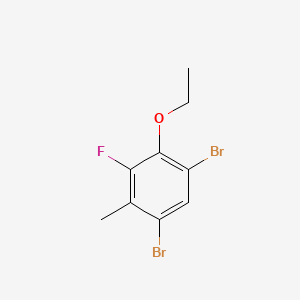
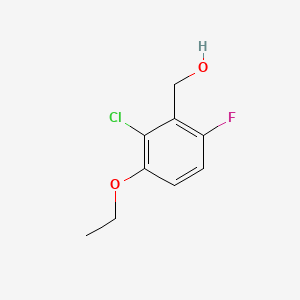
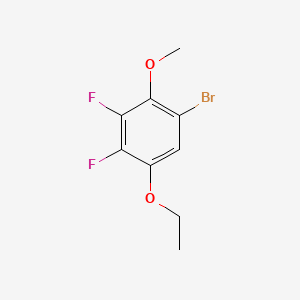
![(R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-bis(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentan-1-ol](/img/structure/B14026088.png)

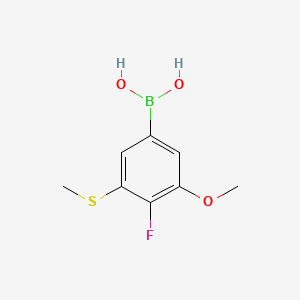
![9-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14026126.png)

